2,4-Dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid) serves as a precursor for the synthesis of N1-alkylated uracil derivatives. These derivatives possess various biological properties and applications in medicinal chemistry research [].
Studies have explored the use of 2,4-dihydroxypyrimidine-5-carboxylic acid for the visual detection of melamine at parts-per-billion (ppb) levels. This method relies on the interaction between the acid and gold nanoparticles to generate a colorimetric response in the presence of melamine [].
2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as isoorotic acid or uracil-5-carboxylic acid, is an organic compound with the molecular formula and a molecular weight of 156.1 g/mol. Its structure features a pyrimidine ring with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 5 position. This compound appears as a white to light yellow crystalline powder and has a melting point of approximately 283 °C .
2,4-Dihydroxypyrimidine-5-carboxylic acid exhibits several biological activities:
Several synthesis methods for 2,4-dihydroxypyrimidine-5-carboxylic acid have been documented:
The applications of 2,4-dihydroxypyrimidine-5-carboxylic acid include:
Interaction studies of 2,4-dihydroxypyrimidine-5-carboxylic acid focus on its effects on various biological systems:
Several compounds share structural similarities with 2,4-dihydroxypyrimidine-5-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Uracil | Base in RNA; lacks carboxylic acid group | |
Isoorotic Acid | Similar structure; different functional groups | |
5-Carboxyuracil | Directly related; shares similar properties | |
Thymine | Methylated derivative of uracil |
The uniqueness of 2,4-dihydroxypyrimidine-5-carboxylic acid lies in its specific combination of hydroxyl and carboxylic groups, which influence its biological activity and potential applications in pharmaceuticals and analytical chemistry. Its role as an endogenous metabolite further distinguishes it from other related compounds .